6-Methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
6-Methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic acid derivative with a pyridine ring substituted at the 2 and 3 positions. This compound is known for its utility in various chemical reactions, particularly in cross-coupling reactions that are pivotal in organic synthesis.
Mechanism of Action
Target of Action
Compounds with similar structures are often used in the synthesis of novel copolymers , suggesting that the compound may interact with specific molecular structures in these polymers.
Mode of Action
Compounds with similar structures, such as 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to be involved in the borylation of arenes . This suggests that 6-Methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine may also interact with its targets through a similar mechanism.
Biochemical Pathways
Given its potential role in the borylation of arenes , it may be involved in the modification of biochemical pathways related to these structures.
Result of Action
Given its potential role in the borylation of arenes , it may contribute to the formation of novel structures in polymers .
Biochemical Analysis
Biochemical Properties
6-Methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound acts as a boronic acid derivative, which can form stable complexes with enzymes and proteins, enhancing the efficiency of biochemical reactions .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism and energy production . Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby altering cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming stable complexes with them, leading to changes in their activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function, which are important considerations for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance biochemical reactions and cellular functions without causing significant adverse effects. At high doses, it may exhibit toxic effects, leading to cellular damage and impaired function . Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosages, beyond which toxicity increases .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes, influencing metabolic flux and metabolite levels. This compound can modulate the activity of key enzymes involved in energy production and biosynthesis, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, enhancing its biochemical activity . The distribution of this compound within tissues is also influenced by its chemical properties, such as solubility and stability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of 6-methoxy-2-methylpyridine with a boronic acid derivative under palladium-catalyzed conditions. The reaction typically requires a palladium catalyst, a base, and an appropriate solvent.
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound primarily undergoes cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Negishi couplings. These reactions are used to form carbon-carbon bonds, which are essential in the construction of complex organic molecules.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., Na2CO3), solvent (e.g., toluene or water).
Stille Coupling: Tin reagents, palladium catalyst, and suitable ligands.
Negishi Coupling: Zinc reagents, palladium catalyst, and appropriate solvents.
Major Products Formed: The major products of these reactions are biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Chemistry: In organic chemistry, this compound is used as a building block for synthesizing various biologically active molecules. Its ability to form carbon-carbon bonds makes it a versatile reagent in the construction of complex organic frameworks.
Biology: In biological research, this compound can be used to label or modify biomolecules, aiding in the study of biological processes and interactions.
Medicine: The compound's derivatives are explored for their potential therapeutic applications, including the development of new drugs for treating various diseases.
Industry: In the materials industry, this compound is used in the synthesis of advanced materials, such as polymers and electronic devices.
Comparison with Similar Compounds
2-Methoxy-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness: 6-Methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique in its substitution pattern, which provides distinct reactivity and selectivity in cross-coupling reactions compared to its similar compounds. Its methoxy and methyl groups contribute to its stability and reactivity, making it a valuable reagent in organic synthesis.
This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique properties and reactivity make it an essential tool in the field of organic chemistry and beyond.
Properties
IUPAC Name |
6-methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO3/c1-9-10(7-8-11(15-9)16-6)14-17-12(2,3)13(4,5)18-14/h7-8H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJKZNNXSPVPAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30737372 | |
Record name | 6-Methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30737372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1080028-73-4 | |
Record name | 6-Methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30737372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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